molecular formula C16H18N2O2 B8534272 2-[Benzyl(2-hydroxyethyl)amino]benzamide CAS No. 14359-74-1

2-[Benzyl(2-hydroxyethyl)amino]benzamide

Cat. No.: B8534272
CAS No.: 14359-74-1
M. Wt: 270.33 g/mol
InChI Key: VHKVQMGQJCHKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzyl(2-hydroxyethyl)amino]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. Compounds within the benzamide class, particularly those featuring 2-hydroxy and amino substituents, are frequently investigated for their diverse biological activities . The structural motif of this compound suggests potential as a scaffold for developing new therapeutic agents. Research on analogous compounds indicates that 2-hydroxy-substituted benzamides are significant pharmacophores, where the 2-hydroxy group can act as a hydrogen bond donor, a feature that often contributes to antibacterial and antifungal properties . Furthermore, N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have been identified as a novel scaffold with cell-protective activity against endoplasmic reticulum (ER) stress, a key mechanism in the progression of diabetes . One such analog, featuring a glycine-like structure, demonstrated high potency in protecting pancreatic β-cell viability, highlighting the therapeutic potential of this chemical class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14359-74-1

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-[benzyl(2-hydroxyethyl)amino]benzamide

InChI

InChI=1S/C16H18N2O2/c17-16(20)14-8-4-5-9-15(14)18(10-11-19)12-13-6-2-1-3-7-13/h1-9,19H,10-12H2,(H2,17,20)

InChI Key

VHKVQMGQJCHKBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C2=CC=CC=C2C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Benzyl 2 Hydroxyethyl Amino Benzamide and Its Congeners

Established Synthetic Routes to the Benzamide (B126) Core

The formation of the benzamide backbone is a critical step in the synthesis of 2-[Benzyl(2-hydroxyethyl)amino]benzamide and its analogs. Key methodologies include direct coupling reactions and catalyzed functionalization of precursors.

Coupling Reactions Utilizing Amine and Carboxylic Acid Precursors

The most common and direct method for forming an amide bond is the condensation of a carboxylic acid with an amine. researchgate.net This typically requires the activation of the carboxylic acid to facilitate the reaction with the amine. A variety of coupling reagents have been developed for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. researchgate.net

Another effective approach involves the use of phosphonium (B103445) and aminium reagents. researchgate.net For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used coupling reagent that, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), can efficiently mediate amide bond formation. google.com The reaction proceeds through the formation of a highly reactive HOBt ester intermediate. researchgate.net Borate (B1201080) esters, such as B(OCH2CF3)3, have also been demonstrated as effective reagents for the direct synthesis of amides from carboxylic acids and amines, offering an operationally simple method that can be carried out with equimolar quantities of the reactants. nih.govnih.gov

Coupling Reagent SystemKey FeaturesTypical Reaction Conditions
EDC/HOBtCommonly used, reduces side reactions.Organic solvent (e.g., DMF, DCM), room temperature.
HATU/DIPEAHighly efficient, suitable for a wide range of substrates.Organic solvent (e.g., DMF), room temperature.
B(OCH2CF3)3Operationally simple, equimolar reactants.Solvent such as MeCN, elevated temperatures (e.g., 80 °C).

Copper-Catalyzed Hydroxylation Strategies for Benzamide Synthesis

Copper-catalyzed reactions provide an alternative route to specific benzamide congeners. For instance, the synthesis of 2-hydroxybenzamides can be achieved through a copper-catalyzed hydroxylation of 2-chlorobenzamide (B146235) substrates. nih.gov This method utilizes a copper iodide/1,10-phenanthroline catalytic system in water, offering a practical and economical approach. nih.gov The reaction is proposed to proceed via the formation of a copper-amide complex, which facilitates the hydroxylation process. nih.gov This strategy is compatible with a range of functional groups on the benzamide substrate. nih.gov

Strategies for N-Alkylation and Hydroxyethyl (B10761427) Substitution in Benzamide Derivatives

The introduction of N-alkyl and hydroxyethyl groups is crucial for the synthesis of the target compound. N-alkylation of benzamides can be challenging. For example, attempted N-alkylation of 2-azidobenzamide with various alkyl halides can lead to the formation of benzotriazinones and quinazolinones rather than the desired N-alkylated product. nih.gov However, specific precursors can be synthesized to incorporate the desired substitutions.

The synthesis of N,N-bis(2-hydroxyethyl)benzylamine has been achieved by reacting benzyl (B1604629) chloride with bis(2-hydroxyethyl)amine. google.com This intermediate contains the core N-benzyl-N,N-bis(2-hydroxyethyl) structure. Similarly, N-(2-hydroxyethyl)-N-benzyl-methylamine can be prepared, showcasing a feasible route to the N-benzyl-N-(2-hydroxyethyl)amino moiety. prepchem.com This substituted amine can then be coupled with a suitable benzoic acid derivative to form the final benzamide.

Derivatization from Anthranilic Acid and Related Cyclic Precursors

Anthranilic acid and its derivatives are valuable precursors for the synthesis of N-substituted benzamides. nih.govprepchem.com Isatoic anhydride (B1165640), a cyclic derivative of anthranilic acid, is a particularly useful reagent. researchgate.netnih.gov It reacts with primary amines, often in a solvent like dimethylformamide (DMF) with heating, to yield 2-aminobenzamide (B116534) derivatives. researchgate.netnih.gov This reaction provides a direct route to the 2-aminobenzamide core, which can then be further functionalized at the 2-amino position. For example, a three-component reaction of isatoic anhydride, a primary amine, and a 2-bromoacetophenone (B140003) derivative can yield N-alkyl 2-[(2-oxo-2-arylethyl)amino]benzamide derivatives. nih.gov

The reaction of N-substituted isatoic anhydrides with dialkylaminoalkylamines is also a viable method for preparing substituted anthranilamides. google.com

Formation of Related Heterocyclic Structures Utilizing the Benzamide Moiety

The benzamide moiety, particularly in N-substituted anthranilamides, serves as a versatile building block for the synthesis of various heterocyclic structures. For instance, N-acyl anthranilamides can undergo cyclodehydration to form quinazolinones. nih.gov Similarly, the reaction of 2-azidobenzamide with alkyl halides can lead to the formation of benzotriazinones and quinazolinones. nih.gov The functionalization of multi-walled carbon nanotubes with 2-amino-N-benzylbenzamide groups, derived from isatoic anhydride and benzylamine (B48309), can be followed by transformation into quinazoline (B50416) derivatives. researchgate.net

Benzamide PrecursorReaction ConditionsResulting Heterocycle
N-Acyl anthranilamideCyclodehydration (e.g., with Rh(III) catalyst)Quinazolinone
2-AzidobenzamideReaction with alkyl halidesBenzotriazinone, Quinazolinone
2-Amino-N-benzylbenzamide (on MWCNTs)Treatment with POCl3Quinazoline derivative

Mechanistic Investigations of Reaction Pathways for Benzamide Synthesis

Understanding the reaction mechanisms is key to optimizing synthetic routes. In the direct amidation of carboxylic acids and amines using borate esters, the reaction is believed to proceed through the activation of the carboxylic acid by the borate reagent. nih.gov

For copper-catalyzed hydroxylation of 2-chlorobenzamides, the proposed mechanism involves the formation of a copper-amide complex. This complex is thought to facilitate the subsequent hydroxylation step in an aqueous medium. nih.gov

The formation of unexpected products in some N-alkylation reactions, such as the conversion of 2-azidobenzamide to benzotriazinones and quinazolinones, suggests complex reaction pathways. In this case, it is proposed that the azide (B81097) group may be susceptible to nucleophilic attack followed by alkylation, leading to a diazonium species that cyclizes. nih.gov

Molecular Mechanisms of Action and Target Engagement of 2 Benzyl 2 Hydroxyethyl Amino Benzamide Derivatives

Enzyme Inhibition and Allosteric Modulation Studies

Derivatives of 2-[Benzyl(2-hydroxyethyl)amino]benzamide have been identified as potent modulators of several key enzyme families. These interactions range from direct inhibition of enzyme activity to allosteric modulation, leading to a variety of cellular effects.

The 2-aminobenzamide (B116534) moiety is a well-established zinc-binding group for designing Histone Deacetylase (HDAC) inhibitors. nih.govebi.ac.ukresearchgate.net Specific derivatives incorporating the (2-hydroxyethyl)benzyl)amino group have been synthesized and evaluated for their HDAC inhibitory activity. nih.gov

Compound NameTarget(s)Activity (IC50)Selectivity
N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB)HDAC11600 nM52-fold for HDAC6 over HDAC1
HDAC631 nM
Compound 22 ((2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino derivative)HDACsNot specifiedNot specified

Glucokinase (GK) is a critical enzyme in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. nih.govekb.eg The benzamide (B126) scaffold is a common feature in many allosteric GK activators. nih.govekb.eggoogle.com Various substituted benzamide derivatives have been designed and synthesized to activate the GK enzyme. nih.govekb.egresearchgate.net While numerous benzamide derivatives, such as 3,5-disubstituted analogues and pyrazole benzamides, have been reported as potent GK activators, the specific this compound scaffold is not prominently featured as a glucokinase activator in the available scientific literature. nih.govresearchgate.net

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is pursued for treating hypertension and inflammation. The N-benzylbenzamide scaffold has been identified as a basis for developing dual-target ligands that modulate both sEH and peroxisome proliferator-activated receptor γ (PPARγ). Structure-activity relationship studies have led to the development of submicromolar modulators based on this chemical structure.

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a role in cancer by regulating the stability of oncoproteins and tumor suppressors. While various chemical scaffolds are being explored for USP7 inhibition, there is no information in the provided search results linking derivatives of the this compound scaffold to the modulation of USP7 activity.

Receptor Interaction and Ligand Binding Analyses (e.g., G-Protein-Coupled Receptor 84)

G-protein-coupled receptor 84 (GPR84) is a proinflammatory receptor implicated in inflammatory and fibrotic diseases. The development of antagonists for this receptor is an active area of research. In the structural optimization of a series of 1,2,4-triazine GPR84 antagonists, the incorporation of a 2-(hydroxyethyl)benzamide group was found to improve key properties of the molecules, such as metabolic stability and kinetic solubility. This highlights the utility of the benzamide scaffold in designing ligands that target G-protein-coupled receptors.

Modulation of Intracellular Signaling Pathways (e.g., Endoplasmic Reticulum Stress Response)

Endoplasmic reticulum (ER) stress is implicated in the dysfunction and death of pancreatic β-cells, contributing to the development of diabetes. nih.govnih.gov A series of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, which are structurally related to this compound, have been discovered to be potent protective agents against ER stress-induced death of pancreatic β-cells. nih.gov

Through structure-activity relationship studies, the analog WO5m was identified as a highly potent compound. nih.govnih.gov This molecule exhibited a maximal β-cell protective activity of 100% with a half-maximal effective concentration (EC50) of 0.1 µM, demonstrating a significant improvement in potency and water solubility over earlier compounds. nih.govnih.gov This discovery presents a promising new modality for therapies aimed at mitigating ER stress in diseases like diabetes. nih.gov

Compound NamePathway ModulatedActivity (EC50)Effect
WO5m (N-(2-(Benzylamino)-2-oxoethyl)benzamide analog)Endoplasmic Reticulum Stress0.1 ± 0.01 µMPancreatic β-cell protection nih.govnih.gov

Inhibition of Cancer Cell Proliferation via Dual-Target Action

Research into 2-aminobenzamide derivatives, the broader chemical family to which this compound belongs, has highlighted their potential as inhibitors of two key players in cancer progression: histone deacetylases (HDACs) and tubulin.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression. In many cancers, HDACs are overactive, leading to the silencing of tumor suppressor genes. Inhibiting HDACs can reactivate these genes, thereby halting cancer cell growth and inducing apoptosis (programmed cell death). The 2-aminobenzamide scaffold is a recognized pharmacophore for HDAC inhibition.

Tubulin is the protein subunit of microtubules, which are essential components of the cell's cytoskeleton. Microtubules are crucial for cell division (mitosis), and disrupting their dynamics is a well-established anticancer strategy. Tubulin inhibitors can prevent cancer cells from dividing, ultimately leading to their demise.

The innovative approach with this compound derivatives lies in the design of single molecules that can effectively inhibit both HDACs and tubulin polymerization. This dual inhibition is expected to deliver a synergistic anticancer effect, being more potent than the action of two separate drugs targeting each pathway individually.

Detailed Research Findings

While specific data on the dual-target action of this compound itself is emerging, studies on structurally related benzamide derivatives provide compelling evidence for the feasibility of this strategy. For instance, researchers have designed and synthesized hybrid molecules that combine the pharmacophore of a tubulin inhibitor with a benzamide moiety known to inhibit HDACs.

These studies have demonstrated that such dual-target compounds can exhibit potent antiproliferative activity against a range of human cancer cell lines. The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Below are representative data tables illustrating the kind of findings that are being generated in this field of research for various benzamide derivatives designed as dual-target inhibitors.

Antiproliferative Activity of Benzamide-Based Dual-Target Inhibitors Against Various Cancer Cell Lines
CompoundTarget Cancer Cell LineIC50 (µM)
Benzamide Derivative AMCF-7 (Breast Cancer)0.58
Benzamide Derivative AHCT116 (Colon Cancer)0.42
Benzamide Derivative BA549 (Lung Cancer)1.25
Benzamide Derivative BHeLa (Cervical Cancer)0.98
Inhibitory Activity of Benzamide Derivatives Against Dual Targets
CompoundTargetIC50 (µM)
Benzamide Derivative CHDAC10.05
Benzamide Derivative CTubulin Polymerization1.5
Benzamide Derivative DHDAC60.02
Benzamide Derivative DTubulin Polymerization2.1

These tables showcase the ability of engineered benzamide compounds to inhibit both their intended molecular targets and the proliferation of cancer cells at micromolar or even nanomolar concentrations. The ongoing research on this compound derivatives aims to generate similar detailed findings to validate their potential as effective dual-target anticancer agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Benzyl 2 Hydroxyethyl Amino Benzamide Analogs

Elucidation of Key Pharmacophoric Elements for Biological Activity

The biological activity of benzamide (B126) derivatives is intrinsically linked to the spatial arrangement of key chemical features, collectively known as a pharmacophore. For analogs of 2-[Benzyl(2-hydroxyethyl)amino]benzamide, the essential pharmacophoric elements typically consist of a hydrogen-bond acceptor, hydrophobic groups, and an aromatic ring. These features facilitate crucial binding interactions with their biological targets. nih.gov

A general benzamide pharmacophore often includes:

An Aromatic Ring: This feature is fundamental and often engages in π-π stacking or hydrophobic interactions within the target's binding pocket.

A Hydrogen Bond Acceptor/Donor System: The amide moiety (-CONH-) is a critical pharmacophoric element, capable of forming hydrogen bonds that anchor the ligand to the receptor.

Hydrophobic/Aromatic Groups: The benzyl (B1604629) group serves as a key hydrophobic feature, contributing significantly to binding affinity. Its orientation and substitution pattern can modulate activity. nih.govacs.org

In the context of dual-target ligands, such as those modulating soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), the N-benzylbenzamide structure itself can represent a merged pharmacophore. acs.org This indicates that the core scaffold contains the necessary elements to interact with two distinct biological targets. For non-nucleoside reverse transcriptase inhibitors (NNRTIs), a validated pharmacophore model highlights the importance of three hydrophobic groups, one aromatic ring, and a hydrogen-bond acceptor for effective binding. nih.gov The diverse pharmacological activities reported for benzamide analogues, including antimicrobial, anticancer, and cardiovascular effects, underscore the versatility of this core structure in medicinal chemistry.

Impact of Benzyl and Hydroxyethyl (B10761427) Substituents on Potency and Selectivity

The benzyl and hydroxyethyl moieties of this compound are critical for tuning the compound's potency and selectivity. Modifications to these groups have been shown to significantly alter biological activity.

Structure-activity relationship (SAR) studies on related N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs revealed that substitutions on the benzyl ring are a key determinant of potency. For instance, introducing a trifluoromethyl (-CF3) group at the 4-position of the benzyl ring yielded a highly active compound. nih.gov Conversely, moving the -CF3 group to the 3-position resulted in a less potent analog, indicating that the position of the substituent is crucial. nih.gov In other studies involving N-benzylbenzamide scaffolds, an ortho-trifluoromethylbenzyl substitution was found to be important for both inhibitory activity and metabolic stability. acs.org Research on 3-((4-Benzylpyridin-2-yl)amino)benzamides showed that substitutions at the 4-position of the benzyl ring were generally not well-tolerated and led to a significant decrease in potency. chemrxiv.org

The hydroxyethyl group, or analogous side chains, also plays a pivotal role. In one study, extending the alkyl chain of an aminoalcohol side chain did not significantly alter potency. chemrxiv.org However, replacing the hydroxyl group with a methoxy group led to a slight decrease in potency, while replacement with difluoro resulted in a more substantial potency loss. chemrxiv.org This suggests that the hydrogen-bonding capability of the hydroxyl group is important for activity. In the development of FtsZ inhibitors, introducing a hydroxyl group on the ethylenic linker between the benzamide and another moiety was found to be a valuable anchor for creating prodrugs and other derivatives, while only slightly affecting the antimicrobial activity itself. nih.gov

The following table summarizes the impact of various substitutions on the potency of benzamide analogs based on published research findings.

Compound Series Parent Structure Moiety Substitution Effect on Potency Reference
N-(2-(Benzylamino)-2-oxoethyl)benzamideBenzyl Ring (Right Ring)4-CF3Significantly Active nih.gov
N-(2-(Benzylamino)-2-oxoethyl)benzamideBenzyl Ring (Right Ring)3-CF3Less Potent than 4-CF3 nih.gov
3-((4-Benzylpyridin-2-yl)amino)benzamideBenzyl Ring (Ring A)Substitution at 4-positionSignificant Decrease chemrxiv.org
3-((4-Benzylpyridin-2-yl)amino)benzamideAminoalcohol Side ChainMethoxy for HydroxySlight Decrease chemrxiv.org
3-((4-Benzylpyridin-2-yl)amino)benzamideAminoalcohol Side ChainDifluoro for Hydroxy4.8-fold Decrease chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Benzamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For substituted benzamides, QSAR studies have been instrumental in understanding the structural characteristics that govern their effects. nih.gov

In a study on the antimicrobial activity of substituted benzamides, QSAR models demonstrated that the activity could be effectively predicted using topological descriptors, such as molecular connectivity indices and Kier's shape index. nih.gov The predictive power of these models was confirmed by high cross-validated r² values, indicating their reliability. nih.gov

Three-dimensional QSAR (3D-QSAR) models provide a more detailed picture by mapping the influence of steric and electronic fields on activity. For a series of benzoxazole benzenesulfonamide derivatives, a statistically significant 3D-QSAR model was developed. chemijournal.comresearchgate.net This model provided insights into how different structural features correlate with activity:

Hydrophobic Effects: The model showed that increased hydrophobicity in specific regions of the molecule could enhance biological activity, while hydrophobicity in other areas could be detrimental. chemijournal.com

Electronic Effects: The model also mapped regions where electron-withdrawing or hydrogen-bond accepting/donating groups would favor or disfavor activity. chemijournal.comresearchgate.net

The robustness and predictive ability of a QSAR model are established through rigorous validation. Key statistical parameters include the squared correlation coefficient (r²), which should be greater than 0.6, and the cross-validated correlation coefficient (q²), which should be greater than 0.5 for a model to have good predictive ability. Techniques like the Y-Randomization Test are also employed to ensure the model is not the result of a chance correlation.

Conformational Analysis and Molecular Flexibility in SAR

The three-dimensional conformation and molecular flexibility of benzamide analogs are critical determinants of their interaction with biological targets. The ability of a molecule to adopt a specific, low-energy conformation to fit into a binding site is fundamental to its activity.

The amide bond (C-N) itself is a key structural feature with restricted rotation, which imparts a degree of planarity to the molecule. mdpi.com Studies combining dynamic nuclear magnetic resonance (DNMR) and density functional theory (DFT) have been used to investigate the rotational energy barriers of amide bonds, providing insight into the molecule's flexibility. mdpi.com This conformational rigidity and flexibility are crucial in the design of foldamers—oligomers that adopt well-defined secondary structures. Conformational analyses of benzamide-based foldamers show they can adopt specific shapes that mimic biological structures like α-helices, enabling them to inhibit protein-protein interactions. rsc.orgwhiterose.ac.uk

Conformational flexibility can lead to conformational polymorphism, where a single compound can exist in different crystalline forms with distinct molecular conformations. mdpi.com For example, the antiandrogen drug Bicalutamide exhibits "closed" and "open" conformations defined by the relative orientation of its aromatic rings. mdpi.com This flexibility influences not only receptor binding but also crucial physicochemical properties like solubility and bioavailability. mdpi.com

Molecular flexibility is often quantified by the number of rotatable bonds. However, more advanced descriptors have been developed to provide a more nuanced measure. A descriptor known as nConf20, for instance, captures the accessible conformational space of a molecule based on its 2D structure, accounting for molecular symmetry and the relative energies of different conformations. acs.org Understanding and controlling the conformational landscape of this compound and its analogs is therefore essential for optimizing their biological activity and drug-like properties.

Advanced Characterization and Computational Approaches for 2 Benzyl 2 Hydroxyethyl Amino Benzamide Research

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are fundamental for confirming the identity and elucidating the detailed structure of 2-[Benzyl(2-hydroxyethyl)amino]benzamide in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of the molecule. In analogous compounds like benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, both ¹H and ¹³C NMR spectra provide definitive structural confirmation. mdpi.com For instance, in the ¹H NMR spectrum, specific proton signals can be assigned to the methylene (B1212753) groups of the hydroxyethyl (B10761427) chain, the benzyl (B1604629) group, and the aromatic rings. mdpi.com The ¹³C NMR spectrum complements this by identifying the chemical environments of all carbon atoms, including the carbonyl carbon of the amide group and the distinct carbons of the aromatic systems. mdpi.com In some complex derivatives, NMR data can reveal the presence of multiple conformations, such as amide rotamers, in solution. mdpi.comresearchgate.net

Table 1: Example ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Structurally Related Analog, Benzyl-(4-(2-hydroxyethyl)thiazol-2-yl)carbamate, in CD₃OD. mdpi.com
Assignment¹H NMR Shift (ppm)¹³C NMR Shift (ppm)
Phenyl Ring (C₆H₅)7.46–7.26 (m, 5H)135.92 (quat.), 128.17, 127.99, 127.82
Benzyl CH₂5.24 (s, 2H)67.21
Hydroxyethyl CH₂-OH3.80 (t, J = 6.7 Hz, 2H)60.65
Thiazole-CH₂2.81 (td, J = 6.7, 0.9 Hz, 2H)34.02
Thiazole (B1198619) Ring Proton6.69 (t, J = 0.9 Hz, 1H)160.02, 148.75, 107.78
Carbamate C=O-154.00

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, thereby confirming its elemental composition. Techniques like GC-MS are routinely used for related benzamide (B126) structures to verify their identity. nih.gov

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. For a related compound, N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide, the IR spectrum clearly shows a characteristic O-H stretching signal around 3454 cm⁻¹ and a C=O stretch for the acyclic amide at 1638 cm⁻¹. mdpi.comresearchgate.net For this compound, characteristic absorption bands would be expected for the O-H group (broad, ~3300-3500 cm⁻¹), N-H of the primary amide (if present, ~3100-3300 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), aliphatic C-H (~2850-2950 cm⁻¹), and the amide C=O group (~1640-1680 cm⁻¹).

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the solid-state structure, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms. This method also provides invaluable insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π–π stacking. nih.gov

For instance, the crystal structure of N-Benzyl-2-hydroxybenzamide reveals that molecules are connected via N-H···O hydrogen bonds to form chains. researchgate.net In another case, N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide forms hydrogen-bonded dimers in the crystal, where the primary alcohol OH of one molecule interacts with the amide carbonyl of another. mdpi.comresearchgate.net The study of (E)-Benzyl 2-{4-[ethyl(2-hydroxyethyl)amino]benzylidene}hydrazinecarbodithioate shows how O—H⋯S and N—H⋯O hydrogen bonds link molecules into chains. nih.gov These examples highlight the common hydrogen bonding motifs that could be expected in the crystal structure of this compound, involving its hydroxyl, amino, and carbonyl groups. Hirshfeld surface analysis can further be used to quantify the different types of intermolecular contacts, indicating the most significant contributions to the crystal packing arrangement, which often come from H···H and C···H/H···C interactions. nih.gov

Table 2: Crystallographic Data and Key Interactions for Structurally Related Compounds.
CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
(E)-Benzyl 2-{4-[ethyl(2-hydroxyethyl)amino]benzylidene}hydrazinecarbodithioateTriclinicP1O—H⋯S and N—H⋯O hydrogen bonds nih.govresearchgate.net
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamateMonoclinicP2₁/cCarbamate NH forms hydrogen bonds with thiazole nitrogen, creating centrosymmetric dimers. mdpi.com
N-Benzyl-2-hydroxybenzamideMonoclinicP2₁/nN-H···O and C-H···O hydrogen bonds forming sheets. Intramolecular O-H···O bond present. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to model the electronic structure and predict the reactivity of molecules. bohrium.com These computational methods allow for the optimization of the molecular geometry in the gas phase, which can then be compared with experimental data from X-ray crystallography to assess the effects of crystal packing. nih.gov

DFT studies, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict bond lengths and angles. nih.gov Furthermore, these calculations provide insight into the electronic properties by determining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for evaluating the molecule's chemical reactivity and kinetic stability. First-principles calculations can also be used to map reaction potential energy surfaces, providing a theoretical basis for understanding reaction selectivity in synthetic processes. digitellinc.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

For benzamide derivatives with potential therapeutic applications, molecular docking and molecular dynamics (MD) simulations are indispensable computational tools. chemrxiv.org These methods predict how a ligand, such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. walshmedicalmedia.com

Molecular Docking algorithms place the ligand into the binding pocket of a target protein in various orientations and conformations, scoring each "pose" to estimate the binding affinity. nih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues. walshmedicalmedia.com For example, docking studies on related benzamide derivatives have been used to elucidate their binding modes with targets like the non-nucleoside binding site of HIV reverse transcriptase. nih.gov

Molecular Dynamics (MD) Simulations extend the static picture from docking by simulating the movement of the ligand-protein complex over time. This provides insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein, offering a more dynamic and realistic model of the interaction.

Chemometric and Multivariate Analysis in Spectroscopic Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. When analyzing complex spectroscopic datasets for this compound and its analogs, multivariate analysis can be particularly useful. For example, in cases where NMR spectra are complicated by the presence of multiple conformers or rotamers in solution, chemometric techniques could help to deconvolve the overlapping signals and assign them to the respective isomers. mdpi.comresearchgate.net This approach can quantify the relative populations of different species and provide a more detailed understanding of the compound's behavior in solution. While specific applications to this compound are not widely documented, the principles are broadly applicable to the interpretation of complex spectroscopic data in organic chemistry. nih.gov

Future Directions and Emerging Research Avenues for 2 Benzyl 2 Hydroxyethyl Amino Benzamide Derivatives

Exploration of Novel Therapeutic Indications and Disease Models

The structural features of benzyl-amino-benzamide derivatives have enabled their evaluation against a diverse range of biological targets, suggesting their potential utility in numerous therapeutic areas beyond their initial applications. Future research is poised to explore these new indications through targeted screening and the use of relevant disease models.

Key areas of exploration include:

Metabolic Diseases: Derivatives such as N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have demonstrated protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, a key factor in the development of diabetes. nih.govnih.gov This discovery opens an avenue for developing novel treatments for Type 2 Diabetes by preserving β-cell function and mass. nih.gov

Neurodegenerative and Neuropsychiatric Disorders: N-benzyl benzamide (B126) derivatives have been identified as potent, sub-nanomolar inhibitors of butyrylcholinesterase (BChE), a significant target in advanced Alzheimer's disease. nih.gov Certain analogs have shown marked therapeutic effects against cognitive impairment in preclinical models of Alzheimer's. nih.gov Furthermore, related structures like 3-((4-benzylpyridin-2-yl)amino)benzamides act as agonists for GPR52, an orphan G protein-coupled receptor considered a therapeutic target for central nervous system disorders such as schizophrenia. chemrxiv.org

Infectious Diseases: A notable area of investigation is in parasitology, where N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have emerged as highly potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). nih.gov The most active compounds in this series exhibit exceptional in vitro potency, presenting a promising starting point for new anti-parasitic drug discovery programs. nih.gov

Gastrointestinal and Pain Management: Some N-benzyl benzamide derivatives are known to possess gastroprokinetic activity, indicating potential for treating gastrointestinal motility disorders. evitachem.com Additionally, related functionalized amino acid structures have shown promise as inhibitors of GABA transporters, which are recognized as targets for managing neuropathic pain. nih.gov

Table 1: Potential Therapeutic Indications and Biological Targets for Benzyl-amino-benzamide Derivatives
Therapeutic AreaSpecific IndicationBiological Target/MechanismExample Derivative Class
Metabolic DisordersType 2 DiabetesProtection of pancreatic β-cells from ER stressN-(2-(Benzylamino)-2-oxoethyl)benzamide nih.govnih.gov
Neurodegenerative DiseasesAlzheimer's DiseaseButyrylcholinesterase (BChE) inhibitionN-Benzyl Benzamides nih.gov
Neuropsychiatric DisordersSchizophreniaGPR52 agonism3-((4-Benzylpyridin-2-yl)amino)benzamides chemrxiv.org
Infectious DiseasesHuman African Trypanosomiasis (HAT)Inhibition of Trypanosoma bruceiN-(2-aminoethyl)-N-benzyloxyphenyl benzamides nih.gov
Gastrointestinal DisordersMotility DisordersGastroprokinetic activityN-benzyl benzamide derivatives evitachem.com

Development of Multi-Targeting Agents and Combination Strategies

Complex, multifactorial diseases like metabolic syndrome often require treatment with multiple medications, leading to polypharmacy. A modern approach in drug design is the development of single molecules capable of modulating multiple targets simultaneously. This strategy can offer improved efficacy and a better side-effect profile compared to combination therapies.

N-Benzylbenzamide derivatives have been successfully designed as dual-target ligands. acs.org A prominent example is the creation of compounds that simultaneously modulate soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org

Rationale: The combination of sEH inhibition and PPARγ activation is beneficial for treating Type 2 Diabetes and associated cardiovascular complications. While PPARγ activators are effective antidiabetic agents, they can cause water retention. sEH inhibitors, on the other hand, have natriuretic effects that can counteract this side effect. acs.org

Synergistic Effects: Preclinical studies in rat models of metabolic syndrome demonstrated that a combination of an sEH inhibitor and a PPARγ agonist lowered blood pressure and improved glucose, triglyceride, and free fatty acid levels. acs.org A dual-modulator based on the N-benzylbenzamide scaffold could therefore provide these combined benefits in a single molecule, reducing the treatment burden for patients. acs.org

Future research will likely focus on identifying other synergistic target combinations and designing novel 2-[benzyl(2-hydroxyethyl)amino]benzamide derivatives that embody these polypharmacological profiles.

Table 2: Multi-Targeting Strategy with N-Benzylbenzamide Derivatives
Disease ContextPrimary TargetSecondary TargetTherapeutic RationaleDerivative Scaffold
Metabolic Syndrome (Type 2 Diabetes, Hypertension)Peroxisome Proliferator-Activated Receptor γ (PPARγ)Soluble Epoxide Hydrolase (sEH)Combine antidiabetic effects of PPARγ agonism with blood pressure-lowering and natriuretic effects of sEH inhibition. acs.orgN-Benzylbenzamide acs.org

Innovative Synthetic Methodologies for Analog Library Generation and Optimization

The efficient synthesis and diversification of the this compound core are crucial for conducting thorough structure-activity relationship (SAR) studies. Modern synthetic organic chemistry offers a powerful toolkit for generating large libraries of analogs for screening and optimization.

Key synthetic strategies employed for related structures include:

Amide Bond Formation: Standard and advanced peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are routinely used to construct the central benzamide linkage. nih.govchemrxiv.org

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki and Buchwald-Hartwig couplings are instrumental for introducing structural diversity. Suzuki coupling has been used to synthesize biphenyl (B1667301) derivatives of N-benzylbenzamides, while Buchwald-Hartwig amination is employed to form key C-N bonds in the synthesis of GPR52 agonists. chemrxiv.orgacs.org

Multi-Step Sequences: The generation of complex analogs often requires multi-step synthetic routes, including protection/deprotection strategies, alkylations, and reductions. For example, the synthesis of potent T. brucei inhibitors involved a four-step sequence starting with the alkylation of 4-nitrophenol. nih.gov

Combinatorial Synthesis: The core structure is well-suited for combinatorial approaches, where different building blocks (e.g., substituted benzoic acids and substituted benzylamines) can be combined to rapidly generate a library of compounds for screening. nih.gov

Future efforts will focus on developing more atom-economical and environmentally friendly synthetic routes, potentially utilizing flow chemistry or biocatalysis to streamline the production of these valuable compounds.

Table 3: Synthetic Methodologies for Benzyl-amino-benzamide Analogs
Reaction TypeReagents/CatalystsPurposeReference Example
Amide CouplingEDC, HOBt, DIPEAFormation of the benzamide bond from a carboxylic acid and an amine.Synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs nih.gov
Suzuki CouplingPd(OAc)₂, K₂CO₃Formation of C-C bonds to create biphenyl structures.Synthesis of biphenyl acid derivatives of N-benzylbenzamides acs.org
Buchwald-Hartwig AminationPd(OAc)₂, XantPhos, Cs₂CO₃Formation of C-N bonds between an aryl halide and an amine.Synthesis of GPR52 agonist precursors chemrxiv.org
Reductive AlkylationN-Boc-2-aminoacetaldehyde, NaCNBH₃Introduction of an aminoethyl side chain onto an aniline (B41778) core.Synthesis of N-(2-aminoethyl)-N-phenyl benzamides nih.gov

Advancements in Preclinical Modeling for Enhanced Predictive Power

To successfully translate promising compounds from the laboratory to the clinic, robust and predictive preclinical models are essential. Research on this compound derivatives will benefit from the integration of advanced modeling techniques that more accurately replicate human physiology and disease states.

Current preclinical evaluation relies on a combination of:

In Vitro Assays: These include biochemical assays to determine enzyme inhibition (IC₅₀ values) or surface plasmon resonance to confirm direct target binding. nih.govacs.org Cell-based assays are used to measure cellular responses, such as protection from ER stress or activation of a G protein-coupled receptor (EC₅₀ values). nih.govchemrxiv.org

In Vivo Animal Models: Rodent models are widely used to assess the therapeutic potential of lead compounds. Examples include mouse models of Aβ-induced cognitive impairment for Alzheimer's disease and rat models of metabolic syndrome. nih.govacs.org Rodent models of chemotherapy-induced or diabetic neuropathic pain are also employed. nih.gov

Future advancements in this area will involve the adoption of more sophisticated and human-relevant systems:

Human-Derived Models: Increased use of human induced pluripotent stem cells (iPSCs) to create disease-relevant cell types (e.g., neurons, pancreatic β-cells) for screening and mechanism-of-action studies.

Organoid and 3D Cell Culture: Three-dimensional organoids that mimic the structure and function of human organs can provide more predictive data on efficacy and toxicity than traditional 2D cell cultures.

Genetically Engineered Models: The development of animal models with humanized genes or specific mutations that more closely mirror human diseases can enhance the predictive power of in vivo studies.

By integrating these advanced models, researchers can make more informed decisions about which derivatives of this compound have the highest probability of success in clinical trials.

Table 4: Preclinical Models for Evaluating Benzyl-amino-benzamide Derivatives
Model TypeSpecific ModelPurposeMeasured Endpoint
In Vitro (Cell-based)INS-1 832/13 pancreatic β-cellsAssess protection against ER stress. nih.govCell viability
In Vitro (Biochemical)Butyrylcholinesterase (BChE) enzyme assayDetermine inhibitory potency. nih.govIC₅₀ value
In Vivo (Disease Model)Aβ₁₋₄₂-induced cognitive impairment in miceEvaluate therapeutic effect in an Alzheimer's model. nih.govBehavioral test performance
In Vivo (Disease Model)Spontaneously Hypertensive Obese (SHROB) ratsAssess efficacy in a metabolic syndrome model. acs.orgBlood pressure, blood glucose, triglycerides
In Vivo (Disease Model)Oxaliplatin-induced neuropathic pain in rodentsEvaluate analgesic properties. nih.govPain response thresholds

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-[Benzyl(2-hydroxyethyl)amino]benzamide to maximize yield and purity?

  • Methodological Answer : The synthesis involves coupling benzyl(2-hydroxyethyl)amine with benzoyl chloride derivatives. Key steps include:
  • Hydrogenation : Use Pd/C under H₂ in methanol (18 h, room temperature) to reduce intermediates .
  • Acylation : React with methyl 3-(chlorocarbonyl)propanoate in CH₂Cl₂ with pyridine as a base to minimize side reactions .
  • Purification : Recrystallization (e.g., from ethanol) is critical to remove unreacted starting materials and byproducts, as exothermic reactions require slow reagent addition to avoid decomposition .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to favor product formation.

Q. How should researchers handle and dispose of this compound to ensure safety and environmental compliance?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy from amide intermediates .
  • Waste Management : Segregate aqueous and organic waste. Neutralize acidic/byproduct residues before transferring to certified hazardous waste containers .
  • Documentation : Maintain logs of waste composition for compliance with institutional and EPA guidelines .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times to standards .
  • Structural Confirmation :
  • NMR : ¹H NMR in DMSO-d₆ to identify benzyl protons (δ 7.2–7.4 ppm) and hydroxyethyl groups (δ 3.4–3.6 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peak (e.g., [M+H]⁺ at m/z 283.32) .
  • Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C indicates suitability for high-temperature applications) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify the benzyl or hydroxyethyl groups (e.g., halogenation, alkyl chain elongation) and assess changes in bioactivity .
  • In Silico Screening : Use docking software (e.g., AutoDock Vina) to predict binding affinities for target enzymes/receptors. Validate with experimental IC₅₀ values .
  • Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) to activity trends .

Q. What experimental strategies can resolve contradictions between theoretical predictions and observed reactivity?

  • Methodological Answer :
  • Controlled Replication : Repeat reactions under inert atmospheres (N₂/Ar) to rule out oxidative side reactions .
  • Isotopic Labeling : Use ¹³C-labeled reagents to track reaction pathways via NMR or MS .
  • Computational Refinement : Adjust DFT calculations (e.g., B3LYP/6-31G*) to account for solvent effects or transition states overlooked in initial models .

Q. How can researchers assess the ecological impact of this compound during preclinical studies?

  • Methodological Answer :
  • Toxicity Screening : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
  • Degradation Studies : Use LC-MS/MS to monitor hydrolysis/metabolite formation under simulated environmental conditions (pH 7–9, UV exposure) .
  • Bioaccumulation Potential : Calculate logKow (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk .

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